Gamma-Octalactone, also known as 4-hexyldihydro-2(3H)-furanone, is a naturally occurring lactone, a cyclic ester derived from a hydroxyl carboxylic acid. [, , , , , , , ] It is commonly found in various fruits, particularly peaches, and contributes to their characteristic aroma. [, , ] This compound is also found in several other natural sources, including:
Gamma-Octalactone plays a significant role in scientific research, particularly in the fields of food science, flavor chemistry, and analytical chemistry. Its presence in various natural products and its distinct aroma make it a valuable compound for studying flavor profiles, aroma development, and the impact of different factors (like processing, storage, and origin) on the sensory qualities of food and beverages. [, , , , , , , , , , , , , , , , , , , , , ]
Gamma-octalactone is derived from caprylic acid through fermentation processes involving specific microorganisms. It belongs to the family of lactones, which are cyclic esters formed from hydroxy acids. The lactone classification is based on the position of the ester link relative to the carboxyl group; gamma-lactones have their ester bond formed between the carboxyl group and a hydroxyl group that is three carbons away .
The synthesis of gamma-octalactone can be achieved through various methods, primarily focusing on microbiological processes. One significant method involves the fermentation of caprylic acid or ethyl caprylate using fungi such as Mortierella circinelloides. The process typically includes the following steps:
The yield can vary but has been reported to reach up to 56% in some processes .
Gamma-octalactone has a distinct molecular structure characterized by its cyclic ester formation. The structure includes:
The molecular geometry allows for stereoisomerism, resulting in different enantiomers that may exhibit varying sensory characteristics. The specific arrangement of atoms influences both its physical properties and its reactivity in chemical reactions .
Gamma-octalactone participates in various chemical reactions typical of lactones, including:
These reactions are significant in synthetic organic chemistry, particularly in developing flavor compounds or modifying existing lactones for enhanced properties .
The mechanism of action for gamma-octalactone primarily involves its olfactory properties, where it acts as an odorant. Upon inhalation or ingestion, it interacts with olfactory receptors in the nasal cavity, triggering sensory pathways that result in flavor perception.
In terms of biochemical interactions, gamma-octalactone may influence metabolic pathways related to flavor enhancement or aroma development during fermentation processes. Its presence can also affect consumer preferences in food products due to its pleasant scent profile .
Gamma-octalactone exhibits several important physical and chemical properties:
These properties make gamma-octalactone an attractive compound for various industrial applications .
Gamma-octalactone finds extensive applications across multiple fields:
Additionally, ongoing research explores its potential health benefits and roles in metabolic processes during fermentation, further expanding its applicability .
The recognition of gamma-octalactone as a significant aroma compound emerged through investigations into natural product chemistry during the mid-20th century. Early research identified its presence in tropical fruits like coconut and peach, linking its characteristic scent to these sources [3] [5]. A pivotal advancement occurred in 2010 when researchers definitively identified gamma-octalactone stereoisomers (specifically the (+)-trans isomer, also known as whiskey lactone) as the primary source of coconut-like odors in barrel-aged spirits like Cognac, Armagnac, and whiskeys [1]. This discovery highlighted its critical role in the flavor development occurring during the aging process in oak wood barrels (Quercus spp.), where it forms naturally via the degradation of oak lipids [1]. The compound was subsequently assigned the Flavor and Extract Manufacturers Association (FEMA) number 2796 and gained Generally Recognized As Safe (GRAS) status for use in foods, cementing its industrial importance [3] [6].
Gamma-octalactone is structurally classified as a gamma-lactone (γ-lactone), denoting a five-membered ring structure formed by the intramolecular esterification between a gamma-hydroxy group (OH on the fourth carbon) and a carboxylic acid group . This classification distinguishes it from larger delta-lactones (δ-lactones; six-membered rings), which exhibit different aroma profiles and stability characteristics .
Table 1: Structural and Physicochemical Properties of Gamma-Octalactone
Property | Value/Description | Reference |
---|---|---|
Systematic Name | 5-Butyloxolan-2-one | [2] [8] |
CAS Number | 104-50-7 | [4] [6] [8] |
Molecular Formula | C₈H₁₄O₂ | [2] [4] [8] |
Molecular Weight | 142.20 g/mol | [4] [6] [8] |
Structure Type | Gamma-lactone (5-membered cyclic ester) | [2] |
Appearance | Colorless to pale yellow liquid or solid | [6] [8] |
Odor Threshold | ~7 ppb | [8] |
Characteristic Odor | Strong coconut, creamy, woody, sweet, herbaceous | [2] [3] [6] |
Boiling Point | 233 - 234 °C | [6] [8] |
Melting Point | ~91 °C | [8] |
Density | 0.970 - 0.981 g/cm³ at 25°C | [6] [8] |
Refractive Index (n²⁰D) | 1.443 - 1.447 | [6] [8] |
Solubility | Soluble in alcohol, oils; slightly soluble in water | [4] [8] |
Gamma-octalactone occurs naturally in a diverse array of biological materials and is produced industrially through chemical and biotechnological routes.
Natural Occurrences:
Table 2: Natural Sources of Gamma-Octalactone
Source Category | Specific Examples | Notes | Reference |
---|---|---|---|
Fruits | Coconut, Peach, Apricot, Mango, Raspberry | Contributes characteristic creamy/coconut aroma | [3] [5] [8] |
Oak Wood (Quercus) | Barrels for aging whiskey, brandy, wine | Formed via thermal degradation of wood lipids; key for "whiskey lactone" character | [1] |
Cheese & Dairy | Blue cheese, Butter, Milk (trace) | Contributes to creamy/buttery notes | [5] [8] |
Meat Products | Cooked chicken, Cooked pork | Formed during cooking processes | [5] [8] |
Fungi/Yeast | Piptoporus soloniensis, Mortierella circinelloides, Pityrosporum spp. | Produced via microbial metabolism of fatty acids | [4] [10] |
Synthetic Production:Gamma-octalactone is manufactured at scale using both chemical synthesis and microbial fermentation to meet industrial demand:
Table 3: Comparison of Gamma-Octalactone Production Methods
Method | Key Starting Material(s) | Key Process Steps | Yield/Advantages | Reference |
---|---|---|---|---|
Chemical Synthesis | Epoxy-1,2-hexane + Sodio-malonic ester | Alkylation → Saponification → Acidification/Lactonization | Efficient for racemic mixture; high purity | [8] |
4-Hydroxyoctanoic acid | Cyclodehydration (acid catalyst + heat) | Direct route | [4] | |
Microbial Fermentation (Biotech) | Caprylic acid (or Ethyl caprylate) + Microbe (e.g., Mortierella circinelloides) | Fermentation (Substrate feed, ~27°C, pH~7.1) → Acidification → Solvent Extraction → Distillation | Yields up to 56%; Produces "Natural" labeled material; Enantioselective potential | [4] |
Lipid-rich substrates (e.g., Triolein, Lecithin) + Yeast (e.g., Pityrosporum spp.) | Fermentation on solid/liquid media → Product recovery | Generates complex lactone mixtures including gamma-octalactone | [10] |
Gamma-octalactone's presence in nature and its efficient synthesis routes ensure a stable supply for its widespread use across the flavor, fragrance, food, beverage, and cosmetic industries [3] [5] [6]. Its unique molecular structure remains fundamental to its sensory impact and functional versatility.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7